N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is a synthetic organic compound that features a benzothiazole moiety linked to a pyridine ring via a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is related to the treatment of tuberculosis. Benzothiazole-based compounds have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or survival of the bacteria
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives indicated a favorable pharmacokinetic profile .
Result of Action
The result of the action of this compound is likely the inhibition of Mycobacterium tuberculosis growth, given the known anti-tubercular activity of benzothiazole derivatives . The specific molecular and cellular effects of this compound require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate oxidizing agent.
Coupling Reaction: The benzothiazole intermediate is then coupled with 2-chloro-4-pyridinecarboxylic acid using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the ethylamine is introduced to form the carboxamide linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide linkage.
Substitution: The chloro group on the pyridine ring is susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From nucleophilic substitution reactions.
Reduced Derivatives: From reduction reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal strains.
Anticancer Research: Potential use in developing new anticancer drugs due to its ability to inhibit certain cancer cell lines.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Similar structure but with a benzamide instead of a pyridine ring.
2-chloro-N-(1,3-benzothiazol-2-yl)acetamide: Features an acetamide group instead of a carboxamide.
Uniqueness
Enhanced Biological Activity: The presence of the pyridine ring and the specific positioning of the chloro and ethyl groups contribute to its unique biological activity.
Versatility in Reactions: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBNFMQQVUNOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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